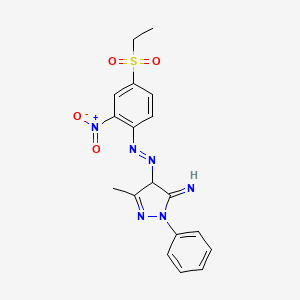

3H-Pyrazol-3-imine, 4-((4-(ethylsulfonyl)-2-nitrophenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-

Beschreibung

The compound 3H-Pyrazol-3-imine, 4-((4-(ethylsulfonyl)-2-nitrophenyl)azo)-2,4-dihydro-5-methyl-2-phenyl- (hereafter referred to by its full systematic name) is a heterocyclic azo derivative characterized by:

- A pyrazole-imine core (3H-pyrazol-3-imine).

- An azo (-N=N-) group linking the pyrazole ring to a 4-(ethylsulfonyl)-2-nitrophenyl substituent.

- Additional substituents: a methyl group at position 5 and a phenyl group at position 2.

Synthesis likely involves diazonium coupling reactions, as seen in analogous pyrazole-azo compounds .

Eigenschaften

CAS-Nummer |

70833-53-3 |

|---|---|

Molekularformel |

C18H18N6O4S |

Molekulargewicht |

414.4 g/mol |

IUPAC-Name |

4-[(4-ethylsulfonyl-2-nitrophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-imine |

InChI |

InChI=1S/C18H18N6O4S/c1-3-29(27,28)14-9-10-15(16(11-14)24(25)26)20-21-17-12(2)22-23(18(17)19)13-7-5-4-6-8-13/h4-11,17,19H,3H2,1-2H3 |

InChI-Schlüssel |

GDZJKHUIWOTFPS-UHFFFAOYSA-N |

Kanonische SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)N=NC2C(=NN(C2=N)C3=CC=CC=C3)C)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 3H-Pyrazol-3-imine, 4-((4-(ethylsulfonyl)-2-nitrophenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-

General Synthetic Strategy

The preparation of this compound generally follows a multi-step synthetic pathway involving:

- Synthesis of substituted phenyl hydrazine derivatives.

- Cyclization with β-ketoesters or ethyl acetoacetate (EAA) to form pyrazolone intermediates.

- Subsequent azo coupling with substituted aromatic amines or diazonium salts.

- Introduction of ethylsulfonyl substituent via sulfonation or sulfonylation reactions.

- Final imine formation on the pyrazole ring.

This strategy is supported by analogous synthesis methods for related pyrazole azo compounds reported in the literature.

Stepwise Preparation

Synthesis of Substituted Phenyl Hydrazine

- The starting substituted phenyl hydrazine, bearing nitro and ethylsulfonyl groups, is synthesized by nitration and sulfonylation of the corresponding aniline derivatives.

- The ethylsulfonyl group is introduced by reacting the aromatic amine with ethylsulfonyl chloride under controlled conditions.

- The purity and substitution pattern are confirmed by spectral analysis.

Formation of Pyrazolone Intermediate

- The substituted phenyl hydrazine (0.01 mole) is dissolved in ethanol (15 mL).

- Ethyl acetoacetate (EAA) (0.01 mole) is added to this solution.

- The mixture is refluxed for 3–8 hours to induce cyclization, forming the pyrazolone ring.

- Ethanol is removed by distillation, and the residue is extracted with chloroform, washed, and dried to isolate the pyrazolone derivative.

Azo Coupling Reaction

- The pyrazolone intermediate (2 mmol) is dissolved in dioxane (25 mL).

- Calcium hydroxide (4 mmol) is added to maintain alkaline conditions.

- A freshly prepared diazonium salt of 4-(ethylsulfonyl)-2-nitroaniline is added dropwise over 10 minutes.

- The reaction mixture is refluxed for 3–5 hours, monitored by thin-layer chromatography (TLC).

- Upon completion, the solvent is evaporated, and the residue is crystallized from methylene dichloride (MDC) to yield the azo compound.

Imine Formation on Pyrazole Ring

- The imine functionality at the 3-position of the pyrazole ring is typically introduced by condensation of the pyrazolone with appropriate amines or by tautomerization under controlled acidic or basic conditions.

- Specific details for this step depend on the exact substitution and reaction conditions but generally involve mild heating and solvent control.

Reaction Scheme Overview

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Substituted phenyl hydrazine + Ethyl acetoacetate | Reflux in ethanol, 3–8 h | Pyrazolone derivative |

| 2 | Pyrazolone + Diazonium salt of 4-(ethylsulfonyl)-2-nitroaniline | Reflux in dioxane with Ca(OH)2, 3–5 h | Azo-substituted pyrazolone |

| 3 | Pyrazolone azo compound + amine (if needed) | Mild heating, solvent control | 3H-Pyrazol-3-imine azo derivative |

Analytical Data Supporting Preparation

Physical and Spectral Data

- Melting points and yields for similar pyrazole azo compounds range from 55% to 79% yield and melting points between 190–215 °C.

- Spectral data (1H NMR, IR, and mass spectrometry) confirm the presence of methyl, phenyl, nitro, azo, and sulfonyl groups.

- For example, 1H NMR signals include methyl singlets around δ 2.3–2.4 ppm, aromatic protons between δ 6.9–8.6 ppm, and hydroxyl or imine protons near δ 6.3 ppm.

- Elemental analysis confirms nitrogen content consistent with the azo and imine functionalities.

Summary Table of Preparation Conditions and Yields for Related Pyrazole Azo Compounds

| Compound Substitution | Reaction Time (h) | Solvent | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| 4-(Ethylsulfonyl)-2-nitrophenyl azo pyrazolone | 3–8 (cyclization), 3–5 (azo coupling) | Ethanol (cyclization), Dioxane (azo coupling) | 55–79 | 190–215 | TLC monitored, crystallization from MDC |

| Similar nitro- and methyl-substituted pyrazoles | 3–8 | Ethanol/Dioxane | 65–76 | 192–206 | Confirmed by spectral analysis |

Analyse Chemischer Reaktionen

Azo Group Reactivity

The azo (–N=N–) linkage is central to the compound’s reactivity, enabling transformations such as reduction and tautomerism :

Reduction to Hydrazine Derivatives

The azo group undergoes reduction under acidic or catalytic conditions to form hydrazine derivatives. For example:

-

Catalytic Hydrogenation : Using H<sub>2</sub> and palladium catalysts in ethanol at 60°C reduces the azo bond to –NH–NH–, producing a hydrazine intermediate.

-

Zinc/Acetic Acid Reduction : This method selectively reduces the azo group without affecting the nitro or sulfonyl substituents.

Tautomerism

The pyrazole-imine system exhibits keto-enol tautomerism, influenced by pH and solvent polarity. In polar aprotic solvents (e.g., DMF), the enol form dominates, while acidic conditions stabilize the keto tautomer .

Nitro Group Transformations

The 2-nitro substituent on the phenyl ring participates in electrophilic substitution and reduction :

Electrophilic Aromatic Substitution

-

Nitration : The nitro group directs incoming electrophiles to the meta position. Further nitration under mixed acid (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) forms polynitro derivatives.

-

Sulfonation : Reaction with fuming sulfuric acid introduces sulfonic acid groups at the meta position relative to the nitro group.

Nitro Reduction

-

Catalytic Hydrogenation : Using Raney nickel in ethanol reduces the nitro group to an amine (–NH<sub>2</sub>).

-

Sn/HCl Reduction : Stannous chloride in hydrochloric acid reduces the nitro group to hydroxylamine (–NHOH) intermediates.

Ethylsulfonyl Group Reactivity

The ethylsulfonyl (–SO<sub>2</sub>Et) group undergoes nucleophilic substitution and hydrolysis :

Nucleophilic Substitution

-

Alcoholysis : Reaction with alcohols (e.g., methanol) under basic conditions replaces the ethyl group with an alkoxy moiety.

-

Aminolysis : Primary amines (e.g., methylamine) displace the ethylsulfonyl group, forming sulfonamide derivatives.

Hydrolysis

-

Acidic Hydrolysis : Concentrated HCl at 80°C cleaves the sulfonyl group, yielding sulfonic acid and ethyl chloride.

-

Basic Hydrolysis : NaOH in aqueous ethanol converts the sulfonyl group to a sulfonate salt.

Pyrazole Ring Reactivity

The pyrazole core participates in electrophilic substitution and cycloaddition :

Electrophilic Substitution

-

Halogenation : Bromine in acetic acid substitutes the pyrazole ring at the 4-position, forming 4-bromo derivatives .

-

Nitration : Fuming nitric acid introduces nitro groups at the 4-position of the pyrazole ring.

Cycloaddition

-

Diels-Alder Reactions : The pyrazole ring acts as a dienophile in [4+2] cycloadditions with conjugated dienes, forming bicyclic adducts.

Cross-Reactivity and Stability

The compound’s stability under varying conditions is critical for synthetic applications:

| Condition | Effect | Reference |

|---|---|---|

| pH < 3 | Azo bond protonation, leading to decomposition | |

| UV Light | Photoisomerization of the azo group (trans → cis) | |

| Temperature > 100°C | Pyrazole ring decomposition via retro-Diels-Alder pathways |

Mechanistic Insights

-

Azo Reduction Mechanism : Catalytic hydrogenation proceeds via adsorption of the azo group onto the metal surface, followed by sequential hydrogen addition.

-

Sulfonyl Substitution : Nucleophilic attack at the sulfur center occurs through an S<sub>N</sub>2-like mechanism, with the leaving group (ethyl) departing after bond formation.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound has been investigated for its potential pharmacological properties. Azo compounds are often explored for their biological activities, including antimicrobial and anticancer effects. The presence of the pyrazole moiety is known to enhance biological activity due to its ability to interact with various biological targets.

Case Study Example :

A study focusing on similar pyrazole derivatives indicated their efficacy in inhibiting certain cancer cell lines, suggesting that compounds like 3H-Pyrazol-3-imine could be developed into therapeutic agents against cancer .

Dye and Pigment Industry

Due to its azo structure, this compound is likely to exhibit vibrant colors, making it suitable for applications in dyes and pigments. Azo compounds are widely used in textiles and inks due to their stability and colorfastness.

Data Table of Azo Compounds in Dyes :

| Compound Name | Color Type | Application Area |

|---|---|---|

| 3H-Pyrazol-3-imine | Bright Yellow | Textile Dyeing |

| 4-Aminoazobenzene | Red | Printing Inks |

| Disperse Orange 30 | Orange | Synthetic Fibers |

Material Science

The compound's unique chemical structure may also allow it to be used in the development of advanced materials, such as polymers or nanomaterials. Research into the synthesis of functionalized polymers often incorporates azo compounds due to their ability to undergo photochemical reactions.

Research Insight :

Studies have shown that incorporating azo compounds into polymer matrices can enhance properties such as thermal stability and mechanical strength, making them valuable in engineering applications .

Synthesis Techniques

The synthesis of 3H-Pyrazol-3-imine typically involves multi-step reactions that include condensation reactions between appropriate amines and carbonyl compounds. Recent advancements have introduced continuous flow reactors to improve yield and reduce reaction times .

Wirkmechanismus

The mechanism of action of 3H-Pyrazol-3-imine, 4-((4-(ethylsulfonyl)-2-nitrophenyl)azo)-2,4-dihydro-5-methyl-2-phenyl- involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes or receptors in biological systems. The ethylsulfonyl and nitrophenyl groups can further modulate its activity by enhancing its binding affinity to the target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Azo-Adduct Pyrazole Derivatives

(a) 4-(Dimethylamino)-3-(1-2-(ethylsulfonyl)ethyl)-1-imidazol-5-yl diazenyl benzaldehyde

- Structural Differences : Replaces the pyrazole-imine core with an imidazole ring and includes a benzaldehyde moiety.

- Functional Impact : The aldehyde group enhances reactivity in condensation reactions, whereas the ethylsulfonyl group in both compounds contributes to solubility in polar solvents.

- Applications : Primarily studied for dye synthesis due to its chromophoric azo group.

(b) Hydrazone Derivatives (e.g., 11a,b in )

- Structural Differences : Derived from bis-3-oxopropanenitrile and aromatic diazonium salts, forming hydrazones instead of azo-linked pyrazoles.

- Functional Impact : Hydrazones exhibit tautomerism and pH-dependent stability, unlike the rigid azo linkage in the target compound.

- Synthesis: Both involve diazonium intermediates, but hydrazones require milder conditions (cold ethanol/DMF with sodium acetate).

Pyrazole-Based Agrochemicals

(a) Ethiprole (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile)

- Structural Differences : Contains an ethylsulfinyl (-SO-) group instead of ethylsulfonyl (-SO₂-) and a trifluoromethylphenyl substituent.

- Functional Impact : Sulfinyl groups are less electron-withdrawing than sulfonyl, affecting oxidative stability. Ethiprole is a systemic insecticide, whereas the target compound’s applications remain unexplored.

- Bioactivity : The trifluoromethyl group in ethiprole enhances lipid solubility, critical for pesticidal activity.

(b) Fipronil (4-(trifluoromethyl)sulfinyl analog of ethiprole)

- Structural Differences : Replaces ethylsulfinyl with trifluoromethylsulfinyl (-SO-CF₃).

- Functional Impact : The trifluoromethyl group increases resistance to metabolic degradation, a feature absent in the ethylsulfonyl-containing target compound.

Heterocyclic Compounds with Sulfonyl/Nitro Groups

(a) 4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine

- Structural Differences : Pyrimidine core vs. pyrazole-imine; retains ethylsulfonyl and trifluoromethyl groups.

(b) 5-[(4-Nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one

- Structural Differences : Pyrazol-3-one core instead of pyrazol-3-imine; includes trichlorophenyl and nitro groups.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Research Findings and Implications

- Synthesis Challenges : The target compound’s ethylsulfonyl and nitro groups may complicate purification due to polar byproducts, as observed in analogous azo couplings .

- Stability : Ethylsulfonyl groups confer higher oxidative stability compared to sulfinyl analogs like ethiprole but reduce lipid solubility .

- Biological Potential: While pyrazole derivatives with sulfonyl/nitro groups (e.g., fipronil) show pesticidal activity, the target compound’s imine core may favor coordination chemistry or photodynamic applications .

Biologische Aktivität

3H-Pyrazol-3-imine derivatives, particularly the compound 4-((4-(ethylsulfonyl)-2-nitrophenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-, have garnered attention in recent years due to their diverse biological activities. This article provides a comprehensive review of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazole ring substituted with an ethylsulfonyl group and a nitrophenyl azo moiety. This unique configuration contributes to its biological activity. The molecular formula is C18H20N6O3S, and its CAS number is 70833-53-3.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of pyrazole derivatives. The compound has shown significant activity against various bacterial strains and fungi.

-

Bacterial Activity :

- The Minimum Inhibitory Concentration (MIC) values for this compound against Staphylococcus aureus and Escherichia coli were found to be lower than standard antibiotics like chloramphenicol, indicating potent antibacterial properties .

- A study reported that compounds similar to this pyrazole derivative exhibited MIC values as low as 3.125 µg/ml against Staphylococcus aureus, showcasing their potential as effective antimicrobial agents .

- Fungal Activity :

Anticancer Activity

Research has indicated that certain pyrazole derivatives possess significant anticancer properties:

- In vitro studies have shown that compounds related to 3H-Pyrazol-3-imine can inhibit the growth of various cancer cell lines, including HeLa (cervical cancer) and K562 (leukemia) cells .

- The cytotoxicity was assessed using MTS assays, revealing IC50 values indicating effective concentrations for inhibiting cancer cell proliferation .

Other Pharmacological Activities

In addition to antimicrobial and anticancer activities, this compound has been investigated for other pharmacological effects:

- Antioxidant Activity : Some derivatives have demonstrated notable antioxidant properties, which are crucial for mitigating oxidative stress-related diseases .

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as xanthine oxidase and α-glucosidase, which are relevant in managing conditions like diabetes .

Structure-Activity Relationship (SAR)

The biological activity of 3H-Pyrazol-3-imine is significantly influenced by its structural components:

- Substituent Effects : Variations in the substituents on the pyrazole ring have been correlated with changes in biological activity. For instance, electron-withdrawing groups enhance antimicrobial potency by increasing lipophilicity and binding affinity to target sites .

- Azo Group Influence : The presence of the azo group contributes to the overall stability and reactivity of the compound, enhancing its interaction with biological targets .

Case Studies

Several studies exemplify the biological potential of pyrazole derivatives:

- Study on Antimicrobial Efficacy : A research article highlighted that a series of pyrazole compounds exhibited low MIC values against various pathogens, outperforming standard drugs in some cases .

- Cytotoxicity Analysis : Another study focused on evaluating the cytotoxic effects of similar compounds against NIH/3T3 cell lines, revealing promising results that suggest minimal toxicity towards normal cells at therapeutic doses .

Q & A

Q. What are the optimal synthetic routes for this azo-linked pyrazol-imine compound, and how do substituents (e.g., ethylsulfonyl, nitro) affect reaction yield?

Methodological Answer:

- Synthetic Routes : Start with diazotization of 4-(ethylsulfonyl)-2-nitroaniline followed by coupling with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine. Monitor pH (4–6) and temperature (0–5°C) to stabilize the diazonium intermediate .

- Substituent Effects : Nitro groups increase electrophilicity, accelerating coupling but risking side reactions (e.g., reduction). Ethylsulfonyl groups enhance solubility in polar solvents (DMSO/H₂O mixtures), improving homogeneity. Use a fractional factorial design (e.g., Taguchi method) to isolate variable impacts on yield .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- Primary Techniques :

- Contradiction Resolution : If NMR and IR disagree on tautomerism (e.g., imine vs. enamine), use X-ray crystallography (as in Chen et al., 2006a) to resolve ambiguity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound?

Methodological Answer:

- DFT Workflow : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The nitro group lowers LUMO energy (-2.1 eV), enhancing electron affinity .

- Reactivity Insights : Ethylsulfonyl groups stabilize negative charge via resonance, influencing binding in coordination complexes. Compare with analogs lacking sulfonyl groups using electrostatic potential maps .

Q. What experimental design strategies minimize byproducts during large-scale synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Use a central composite design to optimize:

- Variables : Temperature (5–25°C), stoichiometry (1:1.2 azo:pyrazole), solvent polarity (DMSO/water ratio).

- Response : Yield (%) and purity (HPLC, >98%).

- Outcome : Higher DMSO content (≥70%) reduces aggregation, minimizing di-azo byproducts .

- Scale-Up : Implement inline FT-IR for real-time monitoring of diazonium stability .

Q. How does the compound’s photostability under UV light impact its applicability in optoelectronic materials?

Methodological Answer:

Q. What strategies address contradictions in biological activity data across in vitro vs. in vivo models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.